molecular formula C23H29F3N2O2 B4138976 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide

2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B4138976
M. Wt: 422.5 g/mol
InChI Key: NEBQHIYDDZZXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide, commonly known as A-967079, is a selective and potent blocker of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including capsaicin, heat, acid, and endocannabinoids. TRPV1 is involved in the regulation of pain, inflammation, and thermoregulation. A-967079 is a valuable tool for studying the role of TRPV1 in these processes.

Mechanism of Action

A-967079 blocks 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide by binding to a specific site on the channel. This site is located in the pore region of the channel and is distinct from the capsaicin binding site. A-967079 blocks 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide in a voltage-dependent manner, meaning that it is more effective at blocking the channel when it is in the open state.
Biochemical and Physiological Effects:
A-967079 has a number of biochemical and physiological effects. The main effect is the inhibition of 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide-mediated responses. This includes the inhibition of pain, inflammation, and thermoregulation. A-967079 has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of A-967079 is its selectivity for 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide. This means that it can be used to study the specific role of 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide in various processes without affecting other ion channels. A-967079 is also a potent blocker of 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide, meaning that it can be used at low concentrations. One limitation of A-967079 is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for the use of A-967079 in scientific research. One direction is the study of the role of 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide in neuropathic pain. A-967079 has been shown to block neuropathic pain in animal models, suggesting that 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide may be involved in this process. Another direction is the study of the role of 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide in cancer. 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide has been implicated in the regulation of cancer cell proliferation and survival, and A-967079 may be a useful tool for studying this process. Finally, A-967079 may be useful for the development of new analgesic drugs that target 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

A-967079 has been used in a variety of scientific research applications. One of the main applications is the study of the role of 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide in pain and inflammation. A-967079 has been shown to block capsaicin-induced pain and inflammation in animal models. A-967079 has also been used to study the role of 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide in thermoregulation. A-967079 has been shown to block the hypothermic response to 2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide agonists in animal models.

properties

IUPAC Name

2-(1-adamantyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3N2O2/c24-23(25,26)18-1-2-20(28-3-5-30-6-4-28)19(10-18)27-21(29)14-22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBQHIYDDZZXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-adamantyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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